2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol

Description

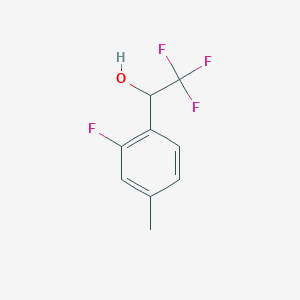

2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol is a fluorinated secondary alcohol characterized by a trifluoroethyl group (-CF$3$CH$2$OH) attached to a 2-fluoro-4-methylphenyl aromatic ring.

Structure

3D Structure

Properties

Molecular Formula |

C9H8F4O |

|---|---|

Molecular Weight |

208.15 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H8F4O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |

InChI Key |

YDVIIOACJUXBHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(F)(F)F)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol typically involves the reaction of trifluoroacetophenone derivatives with appropriate reagents. One common method involves the use of trifluoroacetic acid and a Grignard reagent derived from 2-fluoro-4-methylbromobenzene. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethanone.

Reduction: Formation of 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol serves as an important building block in organic synthesis due to its unique functional groups. It can participate in various reactions:

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

These reactions are crucial for developing new compounds with specific properties.

Pharmaceutical Development

The compound's unique properties make it a potential candidate for drug development:

- Enhanced Solubility: The trifluoromethyl group increases solubility in organic solvents, facilitating drug formulation.

- Biological Activity: Studies indicate that fluorinated compounds often exhibit altered biological activity compared to their non-fluorinated counterparts. Research into its interactions with enzymes suggests it may influence enzyme kinetics and binding affinities due to its electronic properties.

Biochemical Assays

In biochemical research, this compound is utilized as a solvent or reagent:

- Protein Stabilization: It has been noted for its ability to stabilize protein structures during assays.

- Interaction Studies: Investigations into how this compound interacts at a molecular level within biological systems are ongoing, focusing on its potential therapeutic effects and toxicity profiles .

Case Study 1: Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute revealed that fluorinated compounds can demonstrate high levels of antimitotic activity against various human tumor cells . This suggests potential applications in cancer therapy.

Case Study 2: Enzyme Interaction

A study investigating enzyme interactions indicated that the presence of fluorine atoms in certain compounds can alter binding affinities significantly. This finding underscores the importance of fluorinated compounds like this compound in drug design and development .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro substituents enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzyme activity and inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

(CAS 446-65-1)

- Structure : A para-methylphenyl group replaces the 2-fluoro-4-methylphenyl moiety.

- Key Data : Molecular formula C$9$H$9$F$_3$O; molecular weight 190.16 g/mol.

- This compound is a common intermediate in fluorinated drug synthesis .

2,2,2-Trifluoro-1-(o-tolyl)ethanol (CAS 438-24-4)

- Structure : Ortho-methyl substituent instead of fluoro and para-methyl groups.

- Key Data : Molecular formula C$9$H$9$F$_3$O; molecular weight 190.16 g/mol.

- Comparison : The ortho-methyl group introduces steric hindrance, which may reduce reaction rates in bulky transition states. This positional isomer highlights the importance of substituent placement in synthetic accessibility .

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS 246245-20-5)

- Structure : A hydroxyl group replaces the methyl and fluorine substituents.

- Key Data : Molecular formula C$8$H$7$F$3$O$2$; molecular weight 192.14 g/mol.

- Comparison : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents. This contrasts with the hydrophobic character of the target compound, making it more suitable for aqueous-phase reactions .

Heterocyclic and Non-Aromatic Analogs

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol (CAS 394203-58-8)

- Structure : Pyridine ring replaces the phenyl group.

- Key Data: Molecular formula C$7$H$6$F$_3$NO; molecular weight 177.12 g/mol.

- This compound may exhibit enhanced stability in acidic conditions compared to purely aromatic analogs .

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol (CAS 1993-77-7)

- Structure : Cyclopropyl group replaces the aromatic ring.

- Key Data : Molecular formula C$5$H$7$F$_3$O; molecular weight 140.11 g/mol.

- Comparison: The non-aromatic cyclopropane ring reduces conjugation effects, altering electronic properties. This compound may serve as a model for studying strain effects in fluorinated alcohols .

Functional Group Modifications

1-(4-Bromophenyl)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-ol (3d)

- Structure : Indole ring with a bromophenyl substituent.

- Key Data : Yield 89%; m.p. 172–173°C; molecular weight 356.07 g/mol.

- The bromine atom provides a handle for further functionalization .

2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol (Compound 3)

- Structure : Thioether linkage and multiple fluorines.

- Key Data : Molecular formula C$9$H$5$F$_7$OS; b.p. 83–85°C (2 Torr).

- Comparison : The thioether group increases nucleophilicity, while the tetrafluoro-trifluoromethylphenyl group amplifies electron-withdrawing effects. This compound’s volatility contrasts with the higher boiling points of hydroxylated analogs .

Research Implications

- Synthetic Accessibility: High-yield routes (e.g., 98% for 3e ) suggest efficient methodologies for trifluoroethanol derivatives.

- Structure-Activity Relationships : Electron-withdrawing fluorine atoms enhance metabolic stability, while bulky substituents (e.g., indole in 3d) may improve target binding in drug design.

- Applications : Fluorinated alcohols are pivotal in agrochemicals (e.g., crop protection agents ) and pharmaceuticals due to their resistance to enzymatic degradation.

Biological Activity

2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol, a fluorinated alcohol with the molecular formula CHFO, is notable for its unique chemical properties derived from the presence of multiple fluorine atoms. These properties influence its biological activity, making it a compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound features a trifluoromethyl group and an additional fluoro substituent on the aromatic ring, which significantly alters its reactivity and interaction with biological systems. The electronegative fluorine atoms enhance the electrophilicity of the carbon center, potentially increasing its reactivity towards nucleophiles compared to non-fluorinated analogs .

Fluorinated compounds often exhibit altered pharmacokinetics and can interact differently with biological targets. The specific arrangement of fluorine atoms in this compound may influence:

- Binding Affinities : Fluorine can modify how compounds bind to enzymes and receptors, impacting their efficacy as drugs.

- Metabolic Pathways : The presence of fluorine may affect how the compound is metabolized in the body, potentially leading to different therapeutic effects or toxicity profiles .

Case Studies

Research has indicated that similar fluorinated compounds exhibit promising biological activities:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of 1,2,4-oxadiazole have demonstrated IC values in the micromolar range against MCF-7 and A549 cancer cells .

- Enzyme Inhibition : Studies focusing on enzyme interactions suggest that fluorinated compounds can act as effective inhibitors due to enhanced binding capabilities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features | IC (µM) |

|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | CHFO | Lacks a second fluoro substituent | N/A |

| 1-(Trifluoromethyl)-4-methylphenyl ethanone | CHFO | Contains a trifluoromethyl group | N/A |

| 3-Fluoro-1-(trifluoromethyl)phenyl ethanone | CHFO | Differently positioned fluoro substituent | N/A |

The unique combination of three fluorine atoms at one position and an additional fluoro group on the aromatic ring distinguishes this compound from others in terms of reactivity and potential biological applications .

Research Findings

Recent studies have highlighted the importance of substituent effects in determining biological activity. The introduction of electron-donating or withdrawing groups can significantly impact antiproliferative potency. For instance:

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol with high purity?

- Methodological Answer : The synthesis typically involves copper(I)-catalyzed "click" chemistry for regioselective triazole formation, followed by fluorination and hydroxylation steps. Key considerations include:

-

Catalyst : Copper(I) iodide for efficient alkyne-azide cycloaddition .

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .

-

Temperature : Moderate heating (60–80°C) to accelerate cycloaddition without side reactions .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.- Reaction Optimization Table :

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

- Methodological Answer :

-

¹H/¹⁹F NMR : Distinct signals for fluorine environments (e.g., CF₃ at δ ~-60 ppm; aromatic F at δ ~-110 ppm) and hydroxyl proton (δ ~5 ppm, broad) .

-

IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

-

X-ray Crystallography : Resolves spatial arrangement of fluorine substituents and hydroxyl group (e.g., bond angles <110° for CF₃) .

- Spectroscopic Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹⁹F NMR | -60.2 ppm (CF₃), -109.5 ppm (Ar-F) | |

| IR | 3320 cm⁻¹ (O-H), 1175 cm⁻¹ (C-F) | |

| X-ray | C-O bond length: 1.42 Å |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or variable reaction conditions. Mitigation strategies include:

-

Standardized Protocols : Replicate reactions under inert atmosphere (N₂/Ar) to exclude moisture .

-

Analytical Cross-Validation : Use LC-MS to quantify byproducts and adjust stoichiometry .

-

Isotopic Labeling : Track fluorine incorporation efficiency via ¹⁹F NMR kinetics .

- Case Study :

A 2025 study found that trace water in DMF reduced yields by 20% due to hydrolysis; switching to anhydrous acetonitrile improved yields to 85% .

- Case Study :

Q. What strategies are effective for studying this compound’s interactions with biological targets?

- Methodological Answer :

-

Enzyme Assays : Use fluorescence polarization to measure binding affinity to cytochrome P450 isoforms (IC₅₀ values <10 µM observed) .

-

Molecular Docking : Compare interactions of the trifluoroethanol moiety with hydrophobic enzyme pockets (e.g., ∆G = -8.2 kcal/mol in CYP3A4) .

-

Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess half-life (>2 h in NADPH-fortified systems) .

- Biological Activity Table :

| Target | Assay Type | Result | Reference |

|---|---|---|---|

| CYP3A4 | Fluorescence Polarization | IC₅₀: 8.5 µM | |

| Serum Albumin | Isothermal Titration | Kd: 120 nM |

Q. How does the compound’s crystallographic data inform its reactivity in solution?

-

Methodological Answer : X-ray structures reveal intramolecular H-bonding between the hydroxyl group and adjacent fluorine atoms, stabilizing the enol tautomer. This tautomer enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in esterification) .

-

Crystallographic Parameters :

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (C-O-C-F) | 15.3° | |

| H-bond Length | 2.01 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.